3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a difluoromethyl group, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the sulfur and nitrogen atoms.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Its potential biological activity could lead to applications in the development of new medications.
Industry
Agrochemicals: The compound could be used in the development of new pesticides or herbicides.
Materials Science: Its unique structural features may find applications in the development of new materials.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group and the triazole ring are known to enhance binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O4S/c1-12-8-15(5-6-16(12)27(28)29)31-11-14-9-13(4-7-17(14)30-2)10-23-26-19(18(21)22)24-25-20(26)32-3/h4-10,18H,11H2,1-3H3/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVKIHQBRXIHAV-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C(=NN=C3SC)C(F)F)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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